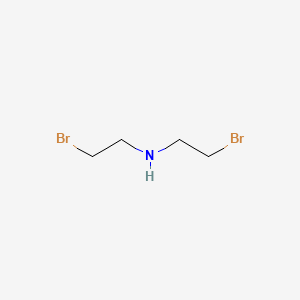

Bis(2-bromoethyl)amine

CAS No.: 3890-99-1

Cat. No.: VC7807493

Molecular Formula: C4H9Br2N

Molecular Weight: 230.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3890-99-1 |

|---|---|

| Molecular Formula | C4H9Br2N |

| Molecular Weight | 230.93 g/mol |

| IUPAC Name | 2-bromo-N-(2-bromoethyl)ethanamine |

| Standard InChI | InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 |

| Standard InChI Key | GVLQQPDTOWRBRC-UHFFFAOYSA-N |

| SMILES | C(CBr)NCCBr |

| Canonical SMILES | C(CBr)NCCBr |

Introduction

Chemical Identity and Structural Characteristics

Bis(2-bromoethyl)amine, systematically named 2-bromo-N-(2-bromoethyl)ethanamine, is commonly isolated as its hydrobromide salt (C₄H₁₀Br₃N) to enhance stability . The molecular structure consists of a central nitrogen atom bonded to two 2-bromoethyl groups and a hydrogen bromide molecule (Figure 1).

Synthesis and Reaction Mechanisms

Bis(2-bromoethyl)amine is synthesized via bromination of ethanolamine derivatives under controlled conditions. A recent study demonstrated the reaction of [2-¹³C]ethanolamine hydrochloride with hydrobromic acid (HBr) at acidic pH, yielding [2-¹³C]bromoethylamine hydrobromide with 87% efficiency .

Key Synthetic Steps

-

Conditions: Reflux at 100°C for 12 hours under nitrogen atmosphere .

-

Mechanism: Nucleophilic substitution (Sₙ2) at the hydroxyl-bearing carbon, avoiding aziridine intermediate formation .

The reaction’s selectivity for the hydroxyl carbon is attributed to hydrogen bonding between HBr and the ethanolamine’s hydroxyl group, which polarizes the C–O bond and facilitates bromide attack . Computational modeling at the MP2/6-311++G(d,p) level confirmed this pathway’s thermodynamic favorability (ΔG‡ = 128.4 kJ/mol) .

Physicochemical Properties

Bis(2-bromoethyl)amine hydrobromide exhibits distinct physical characteristics critical for laboratory handling and application (Table 1).

Table 1: Physicochemical Properties of Bis(2-bromoethyl)amine Hydrobromide

| Property | Value | Source |

|---|---|---|

| Density | 1.779 g/cm³ | |

| Melting Point | 203–205°C | |

| Boiling Point | 239.4°C at 760 mmHg | |

| Flash Point | 98.6°C | |

| Solubility | Soluble in polar solvents (H₂O, ethanol) |

The compound’s high melting point reflects strong ionic interactions in its crystalline lattice, while its solubility in polar solvents aligns with its hydrobromide salt nature .

Applications in Biochemical Research

Protein Alkylation and Proteomics

Bis(2-bromoethyl)amine derivatives are widely used to alkylate cysteine residues in proteins, forming thialysine analogs (Figure 2) . This modification enables:

-

Isotopic labeling for mass spectrometry (MS) and ¹³C NMR studies .

-

Chemical rescue of mutated proteins by reintroducing amine functionality .

In a landmark experiment, CRABPII-CLE (a cysteine-mutated protein) was treated with bromoethylamine hydrobromide, restoring its ability to form a protonated Schiff base with retinal . Spectroscopic analysis confirmed a bathochromic shift to 440 nm, indicative of successful alkylation .

Computational Insights

Ab initio calculations using CH₃SH as a cysteine model revealed:

-

Intermolecular thiol attack is favored over intramolecular aziridine formation by 15.4 kJ/mol in the gas phase .

-

Solution-phase reactivity depends on pH; thiolate ions (CH₃S⁻) exhibit lower activation barriers (64.9 kJ/mol) at basic pH .

Recent Advances and Future Directions

Recent studies (2025) have optimized synthesis protocols to minimize byproducts and improve yields . Future research may explore:

-

Bioconjugation techniques: Leveraging bromoethylamine’s reactivity for antibody-drug conjugates.

-

Environmental impact: Degradation pathways of brominated amines in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume